![molecular formula C14H14ClNO3S B2858151 N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide CAS No. 477482-76-1](/img/structure/B2858151.png)
N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
“N-(3-Chloro-4-hydroxyphenyl)acetamide” also known as “3-Chloro-4-hydroxyacetanilide” is a compound that can be purchased online for pharmaceutical testing . It’s also referred to as "2-Chloro-4-acetamidophenol" .
Synthesis Analysis
There’s a paper that discusses the synthesis of a similar compound using the natural product scaffold 3-Chloro-4-hydroxyphenylacetic Acid . The process involves converting the scaffold to methyl (3-chloro-4-hydroxyphenyl)acetate (2), then reacting this scaffold with a diverse series of primary amines via a solvent-free aminolysis procedure .Molecular Structure Analysis
The molecular structure of “N-(3-Chloro-4-hydroxyphenyl)benzenesulfonamide” is represented by the formula C12H10ClNO3S . The average mass is 283.731 Da and the monoisotopic mass is 283.006989 Da .Scientific Research Applications
Antitumor Applications
- Cell Cycle Inhibition and Antimitotic Activity : Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, with certain compounds selected for their potent cell cycle inhibitory properties. For example, E7010 disrupts tubulin polymerization, while E7070 causes a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines, indicating their potential as antimitotic agents (Owa et al., 2002).
Biochemical Evaluation
- Enzyme Inhibition : The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase highlight the potential of sulfonamides in modulating enzymatic activity. Compounds such as Ro-61-8048 (IC50 = 37 nM) and another with IC50 = 19 nM were identified as potent in vitro inhibitors, providing insight into their utility in neuroprotective or psychiatric disorder treatments (Röver et al., 1997).
Environmental Applications
- Herbicide Transport : Research on chlorsulfuron, a sulfonylurea herbicide, focuses on its mobility in agricultural soils and its potential environmental impact. Studies using soil columns and modeling software like LEACHM provide insights into the transport characteristics of chlorsulfuron, underscoring the importance of understanding the environmental behavior of such compounds (Veeh et al., 1994).
Synthetic and Structural Studies
- Molecular Synthesis and Characterization : The synthesis of sulfonamide molecules like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide and their structural characterization through various spectroscopic tools and computational studies provide foundational knowledge for further applications in medicinal chemistry and drug design (Murthy et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-3-6-14(10(2)7-9)20(18,19)16-11-4-5-13(17)12(15)8-11/h3-8,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXOLMNQJPKIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide |
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